molecular formula C20H12O4P- B024456 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 39648-67-4

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B024456
CAS RN: 39648-67-4
M. Wt: 347.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

BNP and its derivatives are synthesized through various chemical routes. For example, racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl has been synthesized from 2,2'-dihydroxy-1,1'-binaphthyl in a two-step process and resolved into optically pure enantiomers using a palladium complex (Miyashita et al., 1984). Another example includes the synthesis of amphiphilic binaphthyl derivatives through alkylation processes (Koy et al., 1999).

Molecular Structure Analysis

The molecular structure of BNP allows for unique interactions and chiral recognition properties. Investigations using molecular dynamics (MD) simulations have shown how BNP enantiomers bind to chiral selectors, revealing the importance of hydrogen bonding and the molecular micelle's core penetration for chiral recognition (Morris et al., 2014).

Chemical Reactions and Properties

BNP undergoes various chemical reactions, including photoinduced electron-transfer reactions, which have been studied for their efficiency in synthesizing 1,1'-binaphthyl (Nakamura & Majima, 1997). Additionally, its ability to catalyze asymmetric hydrogenations has been demonstrated, highlighting its utility in organic synthesis (Wan & Davis, 1993).

Physical Properties Analysis

The physical properties of BNP, such as crystal packing and hydrogen bonding patterns, contribute to its utility in separation and catalysis technologies. Studies on BNPPA salts have shown inverse bilayer formations, highlighting the separation of hydrophobic and hydrophilic regions, which is crucial for understanding the compound's behavior in various solvents and applications (New Journal of Chemistry, 2006).

Scientific Research Applications

  • Enantiomeric Resolution in Capillary Electrophoresis

    It is used for enantiomeric resolution in capillary electrophoresis, especially with cyclodextrins. This application is crucial for separating enantiomers of binaphthyl compounds in various research contexts (Copper, Davis, & Sepaniak, 1995).

  • Enantioselective Complexation

    The chemical is involved in enantioselective complexation between saccharides and anionic binaphthyl. This method is significant for studying molecular interactions in scientific research (Kano et al., 1995).

  • HPLC Separation

    It is utilized in enantiomeric separation by High-Performance Liquid Chromatography (HPLC) using micellar bile-salt mobile phases. This technique is crucial for achieving significant separation factors in research involving binaphthyl compounds (Hu, Takeuchi, & Haraguchi, 1992).

  • Chiral Discrimination Using NMR

    The compound is effective for chiral discrimination of molecules with diverse functionalities using 1H NMR, providing a versatile method in chemical research (Pal, Chaudhari, & Suryaprakash, 2014).

  • Reaction Products

    Its reaction with methyl 1,1'-binaphthyl-2,2'-diylphosphate produces (R)-(+)-1,1'-binaphthalene-2,2'-diol, a compound useful in various synthetic applications (Truesdale, 2003).

  • Determination of Enantiopurity

    A protocol using 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a chiral solvating agent assists in determining enantiomeric excess and binding constants, crucial for analytical chemistry (Chaudhary, Yadav, & Singh, 2022).

  • Drug Development and Screening

    Its derivatives can be used in chiral separation for drug development and screening, utilizing specific polymeric surfactants (Rizvi, Simons, & Shamsi, 2004).

  • Molecular Dynamics Simulation in Capillary Electrophoresis

    The binding of its enantiomers to poly(SULV) as a chiral selector in capillary electrophoresis separations is studied through molecular dynamics simulations, demonstrating its utility in complex separation processes (Morris et al., 2014).

  • Circularly Polarized Luminescence

    This compound emits circularly polarized luminescence in the near-UV region, which is significant for studies in photophysics and photochemistry (Sato et al., 2016).

  • Optical Isomer Resolution

    It provides a practical method for resolving optical isomers, which is crucial for accessing highly pure enantiomers on a preparative scale (Tamai et al., 1990).

  • Inverse Bilayer Formation

    The synthesized salts of this compound demonstrate an "inverse bilayer" formation due to the separation of hydrophobic and hydrophilic regions, which is significant in material science and chemistry (Dorn, Chamayou, & Janiak, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid breathing dust .

Future Directions

Molecular dynamics (MD) simulations were used to investigate the binding of 1,1’-binaphthyl-2,2’-diyl hydrogenphosphate (BNP) enantiomers to the molecular micelle poly- (sodium undecyl- (L,L)-leucine-valine) (poly (SULV)). Poly (SULV) is used as a chiral selector in capillary electrophoresis separations .

properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS RN

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Record name (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
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Record name 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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